molecular formula C20H20N2O2 B14475485 N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide CAS No. 67332-59-6

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide

Cat. No.: B14475485
CAS No.: 67332-59-6
M. Wt: 320.4 g/mol
InChI Key: DVZNXRWBTYBWHO-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a benzamide derivative featuring a naphthalene core substituted with a dimethylamino group at position 3 and a methoxy-substituted benzamide moiety at position 2. The dimethylamino group enhances solubility and may act as a directing group in metal-catalyzed reactions, while the methoxybenzamide fragment contributes to π-π stacking interactions and hydrogen-bonding capabilities .

Properties

CAS No.

67332-59-6

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-(dimethylamino)naphthalen-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H20N2O2/c1-22(2)18-13-15-9-5-4-8-14(15)12-17(18)21-20(23)16-10-6-7-11-19(16)24-3/h4-13H,1-3H3,(H,21,23)

InChI Key

DVZNXRWBTYBWHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C=C1NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide typically involves the reaction of 3-(dimethylamino)naphthalene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, synthesis methods, and applications of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide with related compounds:

Compound Name Core Structure Key Substituents Synthesis Route Applications/Properties Reference
This compound Naphthalene + benzamide 3-(dimethylamino), 2-methoxybenzamide Likely via amidation of naphthalenyl amine Hypothesized: Catalysis, drug design (similar to )
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) Reacting 3-methylbenzoyl chloride with amino alcohol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
3-[6-Amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide Pyridine + naphthalene + benzamide Ethoxynaphthalene, pyridine-amino, dimethylaminoethyl Multi-step coupling reactions Biological activity (kinase inhibition, structural analogs in )
N-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide Benzamide + pyridine 3-methoxy, pyridinylsulfanyl, cyano Sulfur-linked coupling Potential enzyme inhibition (sulfanyl group for binding)
N,N-Dimethyl-2-[l-(naphthalenyloxy)ethyl]benzene methanamine Benzene + naphthalene Naphthalenyloxy, dimethylaminoethyl As per Pharmaceutical intermediate (e.g., antidepressants)

Key Research Findings

Reactivity in Catalysis: highlights that benzamides with N,O-bidentate groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enable efficient C–H activation in metal-catalyzed reactions. The dimethylamino group in the target compound may similarly coordinate to transition metals, though its efficacy depends on steric and electronic factors .

Biological Activity: Pyridine-naphthalene hybrids () demonstrate kinase inhibition, suggesting that the naphthalene core in the target compound could synergize with the dimethylamino group for targeting hydrophobic enzyme pockets . Methoxybenzamide derivatives (e.g., ) show moderate enzyme inhibition, but the addition of a cyano group (as in ) significantly alters electronic properties and binding affinity .

Synthetic Challenges :

  • The naphthalene moiety in the target compound introduces synthetic complexity compared to simpler benzene-based analogs (). Multi-step routes involving amidation and protection/deprotection strategies are likely required .

Biological Activity

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a naphthalene ring substituted with a dimethylamino group and a methoxybenzamide moiety, which enhances its lipophilicity and ability to penetrate biological membranes. Its molecular formula is C16H18N2O2C_{16}H_{18}N_2O_2 with a molecular weight of 290.33 g/mol.

The biological activity of this compound primarily involves its role as a histamine H2 receptor antagonist . By blocking the action of histamine, it influences various physiological processes, including gastric acid secretion and neurotransmission. This property makes it a valuable pharmacological tool for studying histamine-mediated pathways in different biological systems.

Molecular Targets and Pathways

  • Molecular Targets: The compound interacts with specific receptors and enzymes, modulating their activity.
  • Biochemical Pathways: It influences cellular processes such as signal transduction, gene expression, and metabolic regulation, which are critical for maintaining homeostasis in biological systems.

Biological Activities

This compound has been investigated for various biological activities:

  • Antihistaminic Activity: As an H2 receptor antagonist, it has potential applications in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
  • Neuroprotective Effects: Preliminary studies suggest that it may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties: The compound's ability to inhibit certain inflammatory pathways positions it as a candidate for further research in inflammatory diseases .

Research Findings

Several studies have explored the structure-activity relationships (SAR) associated with this compound:

  • A study indicated that modifications to the dimethylamino group could enhance binding affinity to histamine receptors, thereby increasing its pharmacological efficacy.
  • Another investigation highlighted the compound's potential in modulating inflammatory responses through its interaction with specific signaling pathways related to the NLRP3 inflammasome, which is implicated in various chronic diseases .

Comparative Analysis

Compound NameStructureKey Features
This compoundStructureH2 receptor antagonist; potential neuroprotective effects.
AmbroxolStructureMucolytic agent; used in respiratory therapies.
BetaxololStructureBeta blocker; primarily used for hypertension treatment.
BuclizineStructureAntihistamine; used for motion sickness and allergy relief.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via condensation reactions between substituted naphthols and benzamide precursors. For example, β-naphthol derivatives are condensed with benzaldehyde and ethylenediamine in ethanol, followed by purification via crystallization (yield: 75%) . Key variables affecting yield include solvent choice (ethanol or acetonitrile/water mixtures), reaction time (72 hours), and purification methods (crystallization from methanol:water). Optimization may involve adjusting stoichiometry or introducing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino and methoxy groups) and aromatic proton environments. For example, δH ~3.72 ppm (broad) corresponds to NH groups, and δC ~52–55 ppm indicates dimethylamino carbons .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650–1680 cm⁻¹, methoxy C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 292.07 for related naphthalene benzamides) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light. Safety protocols include using dust masks (S22) and minimizing skin/eye contact (S24/25) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported synthetic yields or purity?

  • Methodology : Cross-validate results using orthogonal analytical methods (e.g., HPLC alongside NMR). For instance, discrepancies in yields (e.g., 75% vs. lower values) may arise from incomplete crystallization or side reactions. Reproducibility can be improved by standardizing reaction conditions (e.g., solvent ratios, temperature) and employing high-purity reagents .

Q. How can crystallographic data enhance the understanding of this compound’s molecular interactions?

  • Methodology : Single-crystal X-ray diffraction (using SHELXL ) resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, related benzamides exhibit planar naphthalene rings, with methoxy groups influencing packing efficiency .

Q. What in vitro and in vivo models are suitable for evaluating its biological activity (e.g., Sirtuin modulation)?

  • Methodology :

  • In vitro : Enzyme inhibition assays (e.g., Sirtuin activity measured via fluorescent deacetylation substrates) .
  • Cell-based : Antitumor activity assessed in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
  • In vivo : Rodent models for anti-inflammatory (e.g., carrageenan-induced paw edema) or antitumor efficacy (xenograft studies) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodology : Systematically modify substituents (e.g., methoxy → ethoxy, dimethylamino → diethylamino) and correlate changes with bioactivity. For example, replacing methoxy with bulkier groups in related compounds enhanced receptor selectivity .

Q. What computational tools are used to predict binding affinity and pharmacokinetic properties?

  • Methodology : Molecular docking (AutoDock, Schrödinger) to map interactions with targets (e.g., Sirtuin active sites). MD simulations assess stability of ligand-receptor complexes. ADMET predictions (SwissADME) evaluate logP, bioavailability, and blood-brain barrier penetration .

Q. How are toxicity and off-target effects evaluated during preclinical development?

  • Methodology :

  • In vitro : Cytotoxicity screening in non-target cell lines (e.g., HEK293).
  • In vivo : Acute toxicity studies in rodents (LD₅₀ determination), complemented by histopathology and serum biomarker analysis .

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